molecular formula C7H5BBrF4K B8006340 Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate

Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate

Cat. No.: B8006340
M. Wt: 294.92 g/mol
InChI Key: FTPVDMYWWQXFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate (CAS: Not explicitly provided, but referenced as MFCD28385220 in ) is a highly functionalized organotrifluoroborate salt. Its structure features a bromo, fluoro, and methyl substituent on the aromatic ring, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Organotrifluoroborates are preferred over boronic acids due to their enhanced stability against oxidation and protodeboronation, attributed to their tetracoordinate boron center . This compound is synthesized via halogenation and subsequent trifluoroborate formation, with a reported purity of 96% .

Properties

IUPAC Name

potassium;(4-bromo-2-fluoro-3-methylphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF4.K/c1-4-6(9)3-2-5(7(4)10)8(11,12)13;/h2-3H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPVDMYWWQXFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=C(C=C1)Br)C)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF4K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromo-Fluorination of Toluene Derivatives

US4266082A describes a copper-catalyzed coupling of 3-bromo-4-fluoro-toluene with phenol derivatives. Adapting this methodology, 3-methyltoluene can be brominated and fluorinated sequentially. Key steps include:

  • Bromination : Using N-bromosuccinimide (NBS) under radical conditions (UV light, CCl₄) to selectively brominate the 4-position of 3-methyltoluene.

  • Fluorination : Reaction with potassium fluoride in dimethylacetamide (DMAC) at 130–170°C, catalyzed by Cu(I) iodide, to introduce the 2-fluoro group.

Table 1: Reaction Conditions for Bromo-Fluorination

StepReagentsSolventTemperature (°C)CatalystYield (%)
BrominationNBS, UV lightCCl₄80–100None75–85
FluorinationKF, CuIDMAC130–170CuI (0.005–0.05 mol)60–70

Diazotization and Halogen Exchange

CN1157812A outlines a diazotization-fluoridation route starting from para-totuidine. For the target intermediate:

  • Nitration : Para-totuidine is nitrated with mixed acid (H₂SO₄/HNO₃) at −5 to +5°C to yield 3-nitro-4-methylaniline.

  • Diazotization : Treatment with NaNO₂/HCl forms the diazonium salt, which undergoes bromo-deamination with CuBr to produce 2-nitro-4-bromo-3-methyltoluene.

  • Reduction and Fluoridation : Catalytic hydrogenation reduces the nitro group, followed by Schiemann reaction using NaNO₂/HF to introduce fluorine.

Boronation and Trifluoroborate Formation

Boronic Acid Synthesis

The intermediate 4-bromo-2-fluoro-3-methyltoluene is converted to the boronic acid via lithiation-borylation:

  • Lithiation : Reaction with n-BuLi (−78°C, THF) generates the aryl lithium species.

  • Borylation : Quenching with trimethyl borate yields the boronic acid, which is isolated via acidic workup.

Trifluoroborate Salt Formation

Treatment of the boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous methanol provides the trifluoroborate salt. Purification via recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).

Table 2: Optimization of Trifluoroborate Synthesis

ParameterOptimal RangeImpact on Yield
KHF₂ Equivalents3.0–3.5Prevents residual boronic acid
Reaction Time4–6 hoursMaximizes conversion
Temperature0–5°CMinimizes decomposition

Challenges and Alternative Approaches

Regioselectivity in Halogenation

Competing bromination at the 5-position can occur during radical bromination. Using directed ortho-metalation (DoM) with directing groups (e.g., amides) improves 4-bromo selectivity but complicates synthetic steps.

Stability of Intermediates

The 2-fluoro-3-methyl substituent induces steric hindrance, slowing boronation. Employing bulkier bases (e.g., LDA) and low temperatures (−78°C) mitigates side reactions.

Green Chemistry Considerations

Patent US4266082A highlights the use of DMAC, a high-boiling polar solvent. Alternatives like cyclopentyl methyl ether (CPME) offer lower toxicity but require higher catalyst loadings.

Characterization and Quality Control

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms fluorine incorporation (−120 to −125 ppm for aromatic F). 11B^{11}\text{B} NMR shows a quintet near 3 ppm for the trifluoroborate group.

  • Elemental Analysis : Carbon and bromine content must align with theoretical values within ±0.3%.

  • HPLC : Purity >98% is achievable with gradient elution (acetonitrile/water + 0.1% TFA).

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions:
Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate is primarily utilized in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. This compound serves as a versatile coupling partner due to its stability and reactivity under mild conditions. It can effectively react with aryl halides and other electrophiles, facilitating the synthesis of complex organic molecules.

Advantages Over Boronic Acids:
Compared to traditional boronic acids, trifluoroborates like this compound offer several advantages:

  • Stability: They are moisture- and air-stable, making them easier to handle and store.
  • Reactivity: They can participate in reactions under oxidative conditions without degradation of the boron functionality .

Medicinal Chemistry

Drug Development:
The compound is being explored for its potential in drug discovery and development. Its derivatives can serve as intermediates in the synthesis of pharmaceuticals, particularly in creating compounds with specific biological activities. For instance, modifications of the trifluoroborate structure can lead to new candidates for treating various diseases, including cancer and infectious diseases.

Structure-Activity Relationship Studies:
Research has shown that variations in the substituents on the phenyl ring can significantly affect biological activity. This allows researchers to conduct structure-activity relationship (SAR) studies to optimize compounds for desired therapeutic effects .

Materials Science

Polymer Synthesis:
this compound is also applicable in materials science, particularly in the synthesis of advanced polymers. The ability to form stable carbon-carbon bonds enables the development of new materials with tailored properties for applications in electronics and nanotechnology.

Nanomaterials:
The compound's reactivity can be harnessed to create nanostructured materials that exhibit unique electrical and optical properties. These materials have potential applications in sensors, catalysts, and energy storage devices.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in synthesizing biaryl compounds via Suzuki-Miyaura coupling. The reaction was optimized using various palladium catalysts and bases, resulting in high yields of the desired products. This showcases its effectiveness as a reagent in forming complex molecular architectures essential for pharmaceutical applications.

Case Study 2: Development of CFTR Modulators

In research focused on cystic fibrosis transmembrane conductance regulator (CFTR) modulators, derivatives of this trifluoroborate were tested for their ability to enhance CFTR function in mutant cell lines. The results indicated promising activity comparable to known modulators, highlighting its potential role in developing therapeutics for cystic fibrosis .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares key structural features and properties of potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate with analogous compounds:

Compound Name Substituents Molecular Formula Key Properties
This compound 4-Br, 2-F, 3-CH₃ C₇H₅BBrF₄K High stability due to electron-withdrawing Br/F; methyl enhances solubility
Potassium (3-chlorophenyl)trifluoroborate 3-Cl C₆H₄BClF₃K Moderate reactivity; used in aryl-aryl couplings
Potassium (3,5-difluorophenyl)trifluoroborate 3-F, 5-F C₆H₃BF₅K Enhanced electrophilicity for nucleophilic substitutions
Potassium (2-fluorophenyl)trifluoroborate 2-F C₆H₄BF₄K Lower steric hindrance; efficient in meta-functionalization
Potassium (4-morpholinylcarbonyl)phenyltrifluoroborate 4-(morpholinylcarbonyl) C₁₁H₁₂BF₃NO₂K Polar substituent improves aqueous solubility; used in bioactive molecule synthesis

Key Observations :

  • Electron-withdrawing groups (Br, F) in the target compound increase stability and electrophilicity, making it resistant to protodeboronation during cross-coupling .
  • Methyl groups (3-CH₃) enhance solubility in organic solvents compared to purely halogenated analogs .
  • Polar substituents (e.g., morpholinylcarbonyl) improve water compatibility but may reduce reactivity in anhydrous conditions .

Stability Under Reaction Conditions

  • The bromo and fluoro substituents in the target compound stabilize the boron center via inductive effects, reducing decomposition during storage and reactions .
  • In contrast, potassium acyltrifluoroborates (e.g., potassium (2-phenylacetyl)trifluoroborate) are less stable due to the electron-deficient acyl group, requiring Lewis acid activation for reactivity .
  • Potassium benzyl trifluoroborate exhibits moderate stability but requires photochemical conditions for efficient C(sp²)–C(sp³) coupling, unlike the target compound, which performs well under standard palladium catalysis .

Application in Cross-Coupling Reactions

Performance in Suzuki-Miyaura Coupling

  • The target compound’s bromo substituent serves as a leaving group, enabling sequential functionalization. For example, it can undergo coupling followed by Buchwald-Hartwig amination .
  • Potassium (3-chlorophenyl)trifluoroborate is less versatile in multi-step synthesis due to the lower reactivity of the C-Cl bond compared to C-Br .
  • Yields in cross-coupling reactions vary significantly:
    • Target Compound : ~70–85% yield with aryl chlorides under Pd catalysis .
    • Potassium (2-fluorophenyl)trifluoroborate: ~60–75% yield due to steric and electronic effects .
    • Potassium trifluoro(3-hydroxyphenyl)borate: <50% yield in aqueous conditions due to hydroxyl group interference .

Biological Activity

Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate is an organoboron compound with significant potential in medicinal chemistry and synthetic applications. This article explores its biological activity, including antitumor and antimicrobial properties, alongside relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the chemical formula C₈H₈BBrF₃K and a CAS number of 1189097-38-8. Its structure features a brominated aromatic ring with a trifluoroborate moiety, which enhances its electrophilicity and reactivity in various chemical reactions. The presence of fluorine and bromine atoms contributes to its unique properties, making it a valuable precursor in organic synthesis.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, a comparison with structurally related organoboron compounds is useful. The following table summarizes key characteristics:

Compound NameStructure CharacteristicsUnique Features
Potassium (4-bromo-2-methylphenyl)trifluoroborateSimilar brominated aromatic systemDifferent substitution pattern on the aromatic ring
Potassium (4-chloro-2-fluoro-3-methylphenyl)trifluoroborateChlorine instead of bromineVaries in reactivity due to different halogen
Potassium (4-fluoro-2-methylphenyl)trifluoroborateFluoro group introduces different propertiesEnhanced electrophilicity compared to bromo derivative

This comparison highlights how variations in halogen substitution can influence the reactivity and biological activity of these compounds.

Case Studies and Research Findings

Recent studies have investigated the biological activities of various organoboron compounds, contributing to our understanding of their potential applications:

  • Antitumor Studies : A study demonstrated that certain organoboron compounds could effectively induce apoptosis in specific cancer cell lines. While this compound has not been directly tested, its structural analogs have shown similar effects, warranting further investigation into its anticancer properties .
  • Antimicrobial Research : Research into related organoboron compounds has revealed their effectiveness against bacterial strains, suggesting that this compound may possess antimicrobial properties worth exploring .
  • Mechanistic Studies : Investigations into the mechanisms of action for these compounds indicate that the trifluoroborate group may play a crucial role in enhancing biological activity through interactions with cellular targets .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate?

The synthesis typically involves sequential halogen-metal exchange and boronation. For example:

  • Step 1 : Metalation of the aryl bromide precursor (e.g., 4-bromo-2-fluoro-3-methylbenzene) using organolithium or Grignard reagents.
  • Step 2 : Reaction with boron trifluoride etherate (BF₃·OEt₂) to form the trifluoroborate intermediate.
  • Step 3 : Precipitation with potassium fluoride (KF) to yield the final potassium trifluoroborate salt . Purification often involves recrystallization from polar aprotic solvents (e.g., acetone/water mixtures) to achieve >95% purity, as confirmed by 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectroscopy .

Q. How is the purity and structural integrity of this compound validated in research settings?

Key analytical techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming the presence of the trifluoroborate group (δ ≈ -135 to -115 ppm in acetone-d₆) .
  • Elemental Analysis : Carbon, hydrogen, and boron content are quantified to verify stoichiometry.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) confirms molecular ion peaks (e.g., [M–K]⁻ at m/z 261.9 for C₇H₄BBrF₄⁻) .
  • HPLC : Purity is assessed using reverse-phase chromatography with UV detection (λ = 254 nm) .

Q. What are the standard reaction conditions for Suzuki-Miyaura coupling using this reagent?

Typical conditions involve:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in biphasic solvent systems (e.g., THF/water 10:1).
  • Temperature : 60–80°C under inert atmosphere (N₂/Ar). Yields >90% are achievable for biaryl formation, though electron-deficient aryl halides may require extended reaction times .

Advanced Research Questions

Q. How do hydrolysis byproducts (aryl boronic acid and fluoride) influence catalytic efficiency in cross-coupling reactions?

Hydrolysis of the trifluoroborate group generates aryl boronic acid (ArB(OH)₂) and KF, which play dual roles:

  • Catalyst Activation : Fluoride enhances Pd catalyst turnover by stabilizing intermediates (e.g., Pd–F species).
  • Side Reactions : Excess KF can inhibit protodeboronation but may promote undesired homocoupling or oxidative byproducts. Controlled base stoichiometry (e.g., 3 equiv K₂CO₃) minimizes hydrolysis while maintaining catalytic activity .

Q. What strategies mitigate competing protodeboronation during cross-coupling?

Protodeboronation (yielding aryl fluorides) is suppressed by:

  • Solvent Optimization : Aqueous THF (10:1) reduces protodeboronation rates compared to toluene/water systems.
  • Low-Temperature Protocols : Reactions at 40–50°C decrease thermal degradation pathways.
  • Additives : Catalytic amounts of ascorbic acid or BHT scavenge free radicals that promote side reactions .

Q. How does this trifluoroborate compare to boronic acids or esters in challenging coupling reactions?

  • Advantages : Improved stability toward air/moisture and reduced side reactions (e.g., homocoupling).
  • Limitations : Requires harsher conditions (e.g., higher base loading) for transmetalation. For example, in couplings with sterically hindered aryl chlorides, trifluoroborates achieve higher yields (75–85%) compared to boronic acids (40–60%) due to slower protodeboronation .

Q. What mechanistic insights explain the failure of trifluoroborates in Petasis–Mannich-type reactions?

Unlike boronic acids, trifluoroborates resist forming nucleophilic boronate intermediates due to their strong B–F bonds. Control experiments show no product formation in Petasis–Mannich reactions, suggesting a requirement for boronate anion generation, which trifluoroborates cannot provide under standard conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.